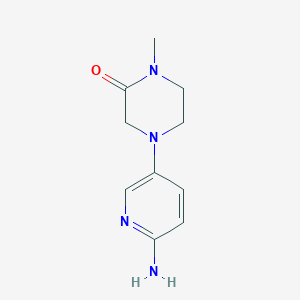![molecular formula C7H10ClF3N4O B13507161 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
科学研究应用
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in studying biological processes and developing new therapeutics .
相似化合物的比较
Similar Compounds
- 2-(trifluoromethyl)morpholine hydrochloride
- 5-(trifluoromethyl)-1,2,4-triazole derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C7H10ClF3N4O |
|---|---|
分子量 |
258.63 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4O.ClH/c8-7(9,10)6-12-5(13-14-6)4-3-11-1-2-15-4;/h4,11H,1-3H2,(H,12,13,14);1H |
InChI 键 |
ZHSAQZKHDJQKKL-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=NC(=NN2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


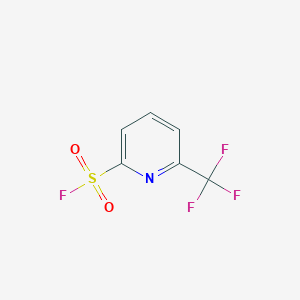
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
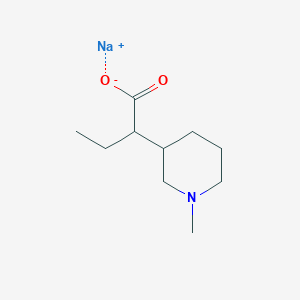
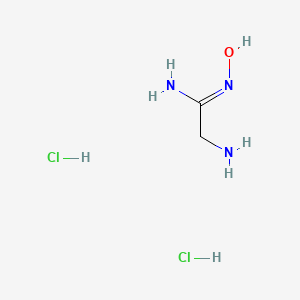
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

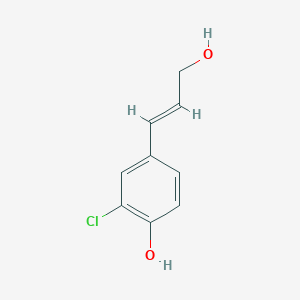
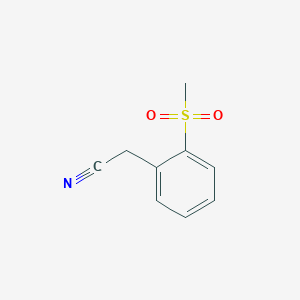
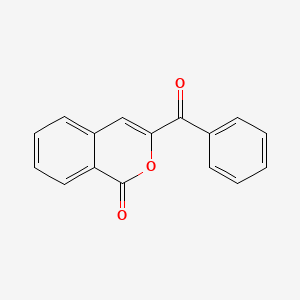
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
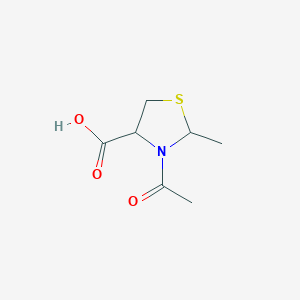
![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
